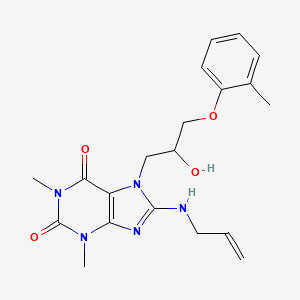

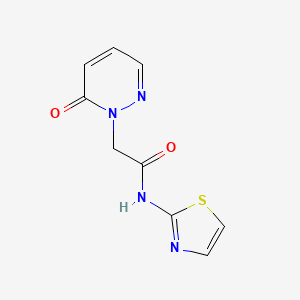

![molecular formula C17H14ClNO4 B2405184 N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide CAS No. 2097917-09-2](/img/structure/B2405184.png)

N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide, also known as BF5MA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a member of the bifuranyl-based compounds family, which has shown promising results in various biological activities such as anti-inflammatory, antitumor, and antiviral activities.

Scientific Research Applications

Photovoltaic Efficiency and Molecular Interactions

A study on spectroscopic and quantum mechanical studies, including ligand-protein interactions and photovoltaic efficiency modeling of bioactive analogs, has shown that compounds similar in structure to N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide can be used as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for use in photovoltaic cells. The non-linear optical (NLO) activity and various intramolecular interactions were also investigated, providing insights into the potential applications of these compounds in developing efficient solar energy conversion systems (Mary et al., 2020).

Synthesis and Antioxidant Properties

Another research focus is on the synthesis and evaluation of antioxidant activities of derivatives, such as N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives. These compounds have shown considerable antioxidant activity, highlighting their potential as new antioxidant agents. The attachment of halogens at specific positions in the phenyl ring significantly contributed to their high activity, suggesting the role of structural modification in enhancing antioxidant properties (Gopi & Dhanaraju, 2020).

Synthesis Methods

Research on the synthesis of phenoxy amide derivatives, including N-substituted-4-(p-chlorophenoxy)acetamide, has explored the influence of solvent polarity on the chlorination process. This study provides valuable information on the synthesis techniques that could be applied to produce various derivatives of this compound, potentially expanding its application scope in chemical synthesis and material science (Wang et al., 2011).

Anticancer and Antibacterial Studies

Additionally, compounds with similar structural frameworks have been synthesized and characterized for their antibacterial, antifungal, and anticancer activities. These studies suggest the potential of this compound derivatives in therapeutic applications, especially in developing new antimetabolites with significant biological activities (Muruganandam et al., 2013).

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4/c18-13-1-3-14(4-2-13)22-11-17(20)19-9-15-5-6-16(23-15)12-7-8-21-10-12/h1-8,10H,9,11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWHRZMYRYPJRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

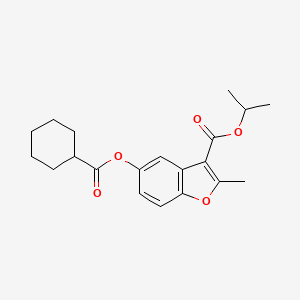

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2405101.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405105.png)

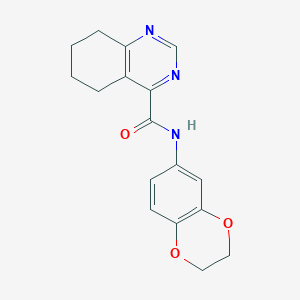

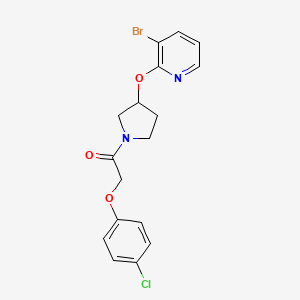

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2405109.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B2405114.png)

![2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B2405117.png)

![4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2405120.png)

![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide](/img/structure/B2405121.png)